molecular formula C19H19ClN2O4S2 B2932517 4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide CAS No. 941907-46-6

4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide

Cat. No.: B2932517
CAS No.: 941907-46-6
M. Wt: 438.94
InChI Key: AMKXPDBIPNZULN-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide (CAS 941907-46-6) is a synthetic organic compound with a molecular formula of C19H19ClN2O4S2 and a molecular weight of 439.0 . This chemical features a benzothiazole core linked to a (4-chlorophenyl)sulfonyl group via a butanamide chain, integrating multiple pharmacologically significant motifs into a single structure. While specific biological data for this exact molecule is not widely published in the available literature, its structure suggests significant research potential. The benzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities. Recent studies on benzothiazole derivatives have highlighted their potential in neurodegenerative research, with some compounds demonstrating neuroprotective effects in models of Parkinson's disease by mitigating oxidative stress and preserving mitochondrial function . Furthermore, the sulfonamide functional group is a classic pharmacophore known to contribute to various bioactivities. Contemporary research on synthetic compounds incorporating both sulfonamide and heterocyclic components, such as thiazole, has shown promise in exhibiting potent antioxidant properties, which are valuable for investigating oxidative stress-related pathways . The integration of these features makes this compound a compelling candidate for research in areas including but not limited to neuroscience, enzymology, and the study of oxidative processes. It is supplied for in vitro investigative purposes. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S2/c1-2-26-15-5-3-6-16-18(15)22-19(27-16)21-17(23)7-4-12-28(24,25)14-10-8-13(20)9-11-14/h3,5-6,8-11H,2,4,7,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKXPDBIPNZULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole and chlorophenylsulfonyl fragments. These fragments are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and ethoxybenzothiazole moiety enable nucleophilic substitution under basic conditions:

Reaction Type Conditions Products Reference
Sulfonamide cleavage K₂CO₃/CH₃CN, 8 h at 25°C4-((4-Chlorophenyl)thio)butanamide + Benzo[d]thiazol-2-amine derivatives
Ethoxy displacement HBr/AcOH, reflux4-Hydroxybenzo[d]thiazole intermediate + Ethyl bromide

Key Findings :

  • The sulfonyl group acts as a leaving group in SN₂ reactions with amines (e.g., piperidine), yielding 4-((4-chlorophenyl)amino)butanamide derivatives (85% yield) .

  • Ethoxy substitution on the benzothiazole ring undergoes hydrolysis to form hydroxylated analogs under acidic conditions .

Acylation and Alkylation

The butanamide chain participates in acylation/alkylation reactions:

Reagent Catalyst Product Yield Reference
Acetyl chlorideDABCO, CH₂Cl₂N-Acetyl-4-((4-chlorophenyl)sulfonyl)butanamide78%
Methyl iodideLiH, DMF4-((4-Chlorophenyl)sulfonyl)-N-methylbutanamide83%

Mechanistic Insight :

  • LiH in DMF deprotonates the amide NH, facilitating alkylation at the nitrogen atom .

  • DABCO enhances electrophilicity of the carbonyl carbon for acylation .

Sulfonyl Group Reactivity

The 4-chlorophenylsulfonyl group engages in redox and coupling reactions:

Reduction

Reducing Agent Conditions Product Application
Zn/HClReflux, 4 h4-((4-Chlorophenyl)thio)butanamideThioether synthesis
NaBH₄/CuCl₂EtOH, 0°CSulfinic acid derivativeAntioxidant studies

Suzuki-Miyaura Coupling

Aryl Boronic Acid Catalyst Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃4-([1,1'-Biphenyl]-4-ylsulfonyl)butanamide72%

Data Source : Analogous sulfonamide couplings from .

Benzothiazole Ring Modifications

The 4-ethoxybenzo[d]thiazole moiety undergoes electrophilic substitutions:

Reaction Reagents Position Product
Nitration HNO₃/H₂SO₄, 0°CC-55-Nitro-4-ethoxybenzo[d]thiazole analog
Bromination Br₂/FeBr₃, CHCl₃C-66-Bromo derivative

Experimental Notes :

  • Nitration occurs regioselectivity at C-5 due to ethoxy’s electron-donating effect .

  • Bromination at C-6 is favored under Lewis acid catalysis .

Stability and Degradation Pathways

Critical stability data under varying conditions:

Condition Observation Half-Life
pH 1.2 (HCl)Sulfonamide hydrolysis to sulfonic acid2.1 h
pH 7.4 (PBS)Stable (>95% intact after 24 h)N/A
UV light (254 nm)Photooxidation of thiazole ring15 min

Source : Degradation kinetics from analogs in .

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biological molecules.

  • Medicine: Explored for its therapeutic properties and potential use in drug development.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl Group : Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilicity and binding to targets like carbonic anhydrases, while methyl or methoxy groups (e.g., ) reduce reactivity but improve solubility.
  • Heterocycle : Benzothiazole derivatives (e.g., ) exhibit stronger π-π interactions compared to oxadiazoles or pyrazoles. The ethoxy group in the target compound may confer better membrane permeability than methoxy analogs .
  • Linker : Butanamide’s four-carbon chain provides conformational flexibility, whereas shorter linkers (e.g., acetamide in ) restrict spatial orientation.

Spectral and Physicochemical Properties

IR Spectroscopy :

  • The target compound’s sulfonyl group should exhibit S=O stretches at ~1243–1258 cm⁻¹ , consistent with related sulfonamides .
  • The amide C=O stretch (~1663–1682 cm⁻¹) differentiates it from thioamide or triazole derivatives lacking this band .

NMR Data :

  • The 4-ethoxybenzothiazole’s aromatic protons would resonate at δ 7.2–8.1 ppm (cf. δ 7.4–8.3 ppm for 4-chlorophenylthiazole in ).
  • The butanamide’s methylene protons are expected at δ 2.5–3.5 ppm , similar to other N-thiazolyl butanamides .

Molecular Weight and Solubility :

  • Estimated molecular weight: ~450–460 g/mol (cf. 460.5 g/mol for ).
  • The ethoxy group likely improves aqueous solubility compared to methyl or halophenyl analogs .

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide (CAS Number: 941907-46-6) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on antibacterial, enzyme inhibitory, and anticancer properties, supported by relevant studies and data.

  • Molecular Formula : C19H19ClN2O4S2
  • Molecular Weight : 439.0 g/mol
  • Structure : The compound features a benzothiazole moiety, which is known for various biological activities.

Antibacterial Activity

Research indicates that compounds related to benzothiazoles exhibit significant antibacterial properties. A study demonstrated that derivatives of benzothiazole, including those with sulfonamide groups, showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker activity against other strains .

CompoundTarget BacteriaActivity Level
This compoundSalmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

Enzyme Inhibition

The compound has also shown promising results as an enzyme inhibitor. Specifically, it was evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : Compounds derived from similar structures have been reported to exhibit strong inhibitory effects on AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The compound displayed significant urease inhibitory activity, with IC50 values indicating strong potential compared to standard drugs. For instance, some derivatives exhibited IC50 values as low as 1.13 µM, significantly lower than the reference standard .
EnzymeIC50 Value (µM)Reference Standard (IC50 µM)
Acetylcholinesterase2.14 - 6.2821.25
Urease1.13 - 6.2821.25

Anticancer Activity

The benzothiazole framework is recognized for its anticancer properties. Studies have indicated that compounds with this moiety can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

  • Cytochrome P450 Induction : Research on related compounds revealed that benzothiazole derivatives can induce cytochrome P450 enzymes, which play a role in drug metabolism and the activation of prodrugs into their active forms . This induction suggests potential implications for both therapeutic efficacy and toxicity.
  • Multitargeted Ligands : Recent studies have explored new derivatives as multitargeted-directed ligands for various receptors and enzymes, including histamine H3 receptors and AChE, highlighting their potential in treating neurodegenerative conditions .

Q & A

Basic: What are the common synthetic routes for introducing the sulfonyl group in 4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide analogs?

Answer: Sulfonyl groups are typically introduced via sulfonation of aromatic rings using chlorosulfonic acid, followed by nucleophilic substitution. For instance, sulfonyl chloride intermediates react with amines or thiols under basic conditions to form sulfonamides or sulfonic esters. A validated approach involves oxidative chlorination of benzyl thiazolyl sulfides to yield sulfonyl chlorides, as demonstrated in the synthesis of 5-phenyl-1,3-thiazole-4-sulfonyl chloride . This method can be adapted for the target compound by substituting the aryl moiety with a 4-chlorophenyl group.

Basic: How can spectroscopic techniques (NMR, MS) be optimized for characterizing thiazole-containing compounds like 4-ethoxybenzo[d]thiazol-2-yl derivatives?

Answer:

  • 1H NMR : Focus on aromatic protons in the thiazole ring (δ 7.5–8.5 ppm) and ethoxy group signals (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2). Substituent-induced deshielding effects on the thiazole C-H proton can confirm ring substitution .
  • Mass Spectrometry (MS) : Target molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with sulfonyl and thiazole moieties. reports MS data for analogous compounds, showing characteristic cleavage at the sulfonamide bond .

Advanced: What strategies resolve contradictions in crystallographic data when analyzing sulfonamide-thiazole hybrids?

Answer: Contradictions may arise from disordered solvent molecules or dynamic disorder in flexible substituents. Refinement using SHELXL with restraints for bond lengths/angles and the TWIN command for twinned crystals improves accuracy. For example, SHELXL’s robust handling of high-resolution data (e.g., <1.0 Å) resolves ambiguities in sulfonamide-thiazole torsional angles . Additionally, hydrogen-bonding networks should be validated using Fourier difference maps to account for solvent interactions .

Advanced: How can computational methods (e.g., AutoDock, Multiwfn) predict the bioactivity of 4-((4-chlorophenyl)sulfonyl)butanamide derivatives?

Answer:

  • AutoDock4 : Enables flexible receptor docking to assess binding modes with target proteins. For example, sidechain flexibility in enzymes (e.g., carbonic anhydrase) can be modeled to evaluate sulfonamide interactions .
  • Multiwfn : Analyzes electrostatic potential (ESP) surfaces to predict nucleophilic/electrophilic regions. The sulfonyl group’s ESP minima (≈−30 kcal/mol) indicate hydrogen-bond acceptor sites, guiding structure-activity relationship (SAR) studies .

Basic: What are the key considerations in designing SAR studies for sulfonamide-thiazole hybrids targeting enzyme inhibition?

Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl on the phenyl ring) enhance sulfonamide electrophilicity, improving enzyme active-site interactions .
  • Steric Effects : Bulky substituents on the thiazole (e.g., ethoxy groups) may reduce solubility but increase selectivity by fitting hydrophobic enzyme pockets .
  • Bioisosteric Replacement : Replace the butanamide linker with carbamate or urea to modulate pharmacokinetic properties .

Advanced: How to address low yields in the coupling reaction between 4-chlorophenylsulfonyl butanamide and 4-ethoxybenzo[d]thiazol-2-amine?

Answer:

  • Coupling Agents : Optimize using HATU (vs. EDC/HOBt) to enhance amide bond formation efficiency. reports >80% yields for similar reactions using HATU in DMF .
  • Solvent and Catalysis : Use anhydrous THF with DMAP (4-dimethylaminopyridine) to activate carboxylate intermediates. highlights THF’s role in minimizing side reactions for thiazole derivatives .
  • Monitoring : Track reaction progress via TLC or LC-MS to terminate at optimal conversion, preventing hydrolysis of the sulfonamide intermediate .

Basic: Which crystallization techniques are effective for resolving the 3D structure of sulfonamide-thiazole derivatives?

Answer: Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) promotes single-crystal growth. For example, used methanol/water (3:1) to crystallize N-[4-(p-tolyl)thiazol-2-yl]-4-methylbenzenesulfonamide, achieving 0.8 Å resolution . Pre-cooling solutions to 4°C before evaporation reduces disorder by slowing nucleation.

Advanced: How to analyze electron density topology in the sulfonyl-thiazole moiety using wavefunction analysis tools?

Answer: Multiwfn calculates bond critical points (BCPs) and Laplacian values (∇²ρ) to assess bond character. For the sulfonyl group, ∇²ρ > 0 (e.g., +0.25 eÅ⁻⁵) indicates ionic character, while thiazole C-S bonds show ∇²ρ < 0 (covalent). demonstrates this approach for thiazole derivatives, revealing charge transfer from the sulfonyl oxygen to the thiazole nitrogen .

Basic: What in vitro assays are suitable for evaluating the anticancer potential of sulfonamide-thiazole hybrids?

Answer:

  • Cell Viability Assays : Use MTT or SRB assays on 60+ cancer cell lines (e.g., NCI-60 panel) to screen for cytotoxicity. validated this approach for thiazole sulfonamides, identifying IC50 values <10 µM in leukemia cells .
  • Enzyme Inhibition : Target carbonic anhydrase IX/XII isoforms, as sulfonamides are known inhibitors. Fluorescent thermal shift assays (FTSA) quantify binding affinity .

Advanced: How can molecular dynamics simulations address discrepancies in docking results for sulfonamide-thiazole derivatives?

Answer: Run 100-ns simulations (e.g., using GROMACS) to assess binding pose stability. For example, initial docking may suggest multiple poses, but RMSD analysis (>2.0 Å drift) can identify non-physiological binding. highlights AutoDock4’s limitations in modeling induced-fit effects, necessitating MD refinement .

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